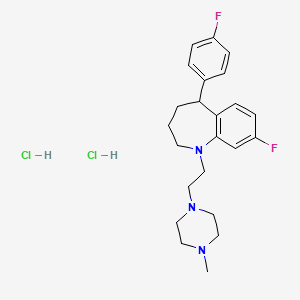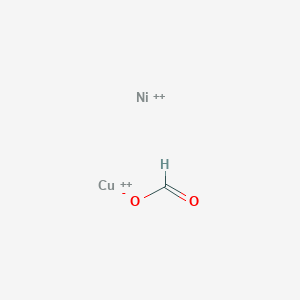
N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is a chemical compound belonging to the class of thiazolidinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride followed by cyclization with thiourea. The reaction conditions include refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or neutral conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Oxo derivatives of the thiazolidinone ring.
Reduction products: Thiol derivatives of the thiazolidinone ring.
Substitution products: Derivatives with various functional groups on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the biological context and the specific derivative being studied.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is structurally similar to other thiazolidinone derivatives, such as:
Thiazolidine-2,4-dione
2-Thioxo-3-H-pyridinecarboxamide
N-(4-methoxyphenyl)-2-thioxo-3-pyridinecarboxamide
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
97936-30-6 |
|---|---|
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-6-4-9(5-7-10)15-12(16)11-3-2-8-14-13(11)18/h2-8H,1H3,(H,14,18)(H,15,16) |
InChI-Schlüssel |
YRMPHGCTUFSBBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)

![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)

